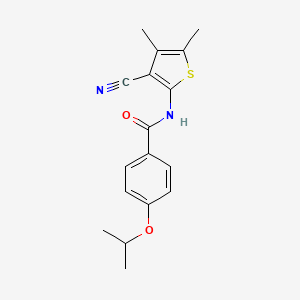
2-(4-butylcyclohexyl)-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butylcyclohexyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a diazole ring. This compound is characterized by the presence of a butylcyclohexyl group attached to the benzodiazole core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylcyclohexyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Butylcyclohexyl Group: The butylcyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylbutyl chloride reacts with the benzodiazole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Benzodiazole: Using high-purity o-phenylenediamine and carboxylic acid derivatives.
Alkylation Process: Employing optimized conditions for the Friedel-Crafts alkylation to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-butylcyclohexyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzodiazole ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated benzodiazole derivatives.
科学的研究の応用
2-(4-butylcyclohexyl)-1H-1,3-benzodiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-butylcyclohexyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
類似化合物との比較
Similar Compounds
2-(4-butylcyclohexyl)-1H-benzimidazole: Similar structure but with a benzimidazole core.
2-(4-butylcyclohexyl)-1H-quinazoline: Contains a quinazoline core instead of a benzodiazole.
Uniqueness
2-(4-butylcyclohexyl)-1H-1,3-benzodiazole is unique due to the specific arrangement of the butylcyclohexyl group and the benzodiazole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-(4-butylcyclohexyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-2-3-6-13-9-11-14(12-10-13)17-18-15-7-4-5-8-16(15)19-17/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKWPBSQOOZOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)


![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)



![3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2942561.png)


![N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2942568.png)

![5-[1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2942571.png)
![4-(BENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE](/img/structure/B2942575.png)
